Dispiro[4.1.4.1]dodecan-6-one
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Overview
Description
Dispiro[4.1.4.1]dodecan-6-one is a unique organic compound characterized by its distinctive spirocyclic structure. This compound consists of two spiro-connected cyclohexane rings with a ketone functional group at the 6-position. The molecular formula of this compound is C12H18O, and it has a molecular weight of 178.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[4.1.4.1]dodecan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of tetramethyleneketene dimer, which involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions . Another approach involves the photochemical ring expansion of dispiro-substituted cyclobutane-1,3-dione in methanol, which proceeds via an oxacarbene intermediate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. Industrial production would likely involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Dispiro[4.1.4.1]dodecan-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group yields alcohols, while oxidation can produce carboxylic acids or other oxidized derivatives .
Scientific Research Applications
Dispiro[4.1.4.1]dodecan-6-one has several scientific research applications, including:
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which Dispiro[4.1.4.1]dodecan-6-one exerts its effects is primarily related to its spirocyclic structure and functional groups. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The spirocyclic framework provides rigidity and unique spatial orientation, which can affect the compound’s binding to molecular targets and its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Dispiro[4.1.4.1]dodecane-6,12-dione: Similar in structure but with two ketone groups, leading to different reactivity and applications.
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic frameworks but differ in the number and type of rings and functional groups.
Dispiro[3.2.4.2]nonane derivatives: These compounds have different ring sizes and connectivity, resulting in distinct chemical properties and applications.
Uniqueness
Dispiro[4.1.4.1]dodecan-6-one is unique due to its specific spirocyclic structure and the presence of a single ketone group at the 6-position.
Properties
CAS No. |
57479-49-9 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
dispiro[4.1.47.15]dodecan-12-one |
InChI |
InChI=1S/C12H18O/c13-10-11(5-1-2-6-11)9-12(10)7-3-4-8-12/h1-9H2 |
InChI Key |
UDZDOGUHZFHGES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3(C2=O)CCCC3 |
Origin of Product |
United States |
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